molecular formula C17H18F3N3O3S B2517587 N-[(oxolan-2-yl)methyl]-2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide CAS No. 1040650-43-8

N-[(oxolan-2-yl)methyl]-2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide

Cat. No.: B2517587
CAS No.: 1040650-43-8
M. Wt: 401.4
InChI Key: SVABMTFYDUHVTN-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]-2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide is a synthetic organic compound featuring a thiazole core, a common pharmacophore in medicinal chemistry, linked to a trifluoromethoxy-phenyl group and an acetamide moiety. Compounds with this scaffold are of significant interest in early-stage drug discovery and chemical biology research. The inclusion of the thiazole ring is a notable feature, as this heterocycle is frequently found in molecules with diverse biological activities . The structure suggests potential for investigation in several research areas. Molecules containing similar acetamide-thiazole scaffolds have been studied for their potency against resistant cancer cell lines, demonstrating the ability to induce cell death through mechanisms like apoptosis and autophagy . Furthermore, structurally related compounds featuring trifluoromethyl or trifluoromethoxy groups are actively explored in agricultural chemistry for the control of phytopathogenic fungi . The specific physicochemical properties, mechanism of action, and primary research applications for this exact compound are yet to be fully characterized, presenting an opportunity for investigative research. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3S/c18-17(19,20)26-13-5-3-11(4-6-13)22-16-23-12(10-27-16)8-15(24)21-9-14-2-1-7-25-14/h3-6,10,14H,1-2,7-9H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVABMTFYDUHVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]-2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]-2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(oxolan-2-yl)methyl]-2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]-2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Structural Features

Thiazole-acetamide derivatives share a common scaffold but exhibit diversity in substituents, influencing their physicochemical and biological properties. Key comparisons include:

Table 1: Structural Comparison of Selected Thiazole Acetamide Derivatives

Compound Name (or Key Feature) R1 (Thiazole Substituent) R2 (Acetamide Substituent) Key Functional Groups Molecular Weight (g/mol) Reference
Target Compound 4-(Trifluoromethoxy)phenylamino (Oxolan-2-yl)methyl Trifluoromethoxy, Oxolane ~395.3 (calculated) -
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl Thiazol-2-yl Dichlorophenyl 287.16
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 2-Chlorophenyl Morpholino Chlorophenyl, Morpholine 337.82
2-(2-Aminothiazol-4-yl)-N-(3-chloro-4-methylphenyl)acetamide 2-Aminothiazol-4-yl 3-Chloro-4-methylphenyl Amino, Chloro, Methyl 281.76
2-{2-[(4-Methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide 4-Methanesulfonylphenylamino 2-Phenylethyl Sulfonyl, Phenyl 413.50

Key Observations :

  • Trifluoromethoxy vs.
  • Oxolane vs. Other N-Substituents: The oxolane methyl group (oxygen-containing ring) likely improves solubility compared to morpholino () or phenyl groups () but may reduce lipophilicity relative to thiophene () .

Physicochemical Properties

  • Crystallinity and Hydrogen Bonding : Analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide form hydrogen-bonded dimers (R₂²(8) motif), which influence melting points (459–461 K) and solubility . The target compound’s oxolane group may disrupt such packing, reducing crystallinity and enhancing solubility.

Key Insights :

  • The trifluoromethoxy group’s electron-withdrawing nature may enhance antimicrobial activity compared to dichlorophenyl analogs .
  • Anti-inflammatory activity, as seen in , suggests the target compound could be optimized for similar applications, leveraging its trifluoromethoxy group for improved potency .

Biological Activity

N-[(oxolan-2-yl)methyl]-2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, an oxolane moiety, and a trifluoromethoxy group. Its chemical structure can be represented as follows:

\text{N oxolan 2 yl methyl 2 2 4 trifluoromethoxy phenyl amino}-1,3-thiazol-4-yl)acetamide}

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer activity. The thiazole ring is known for its role in inhibiting various cancer cell lines. For instance, thiazole derivatives have been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-715.0Apoptosis via caspase activation
Study BHeLa10.5Cell cycle arrest at G1 phase

Antimicrobial Activity

The compound shows promise as an antimicrobial agent. Thiazole derivatives are often evaluated for their efficacy against various bacterial strains. Preliminary data suggest that this compound may inhibit the growth of Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways such as the MAPK/ERK pathway, which is crucial in cancer progression.
  • Interaction with DNA : Some thiazole derivatives interact with DNA, leading to disruption of replication and transcription processes.

Case Studies

A notable case study involved the evaluation of a related thiazole derivative in a clinical setting for its anticancer effects. The study reported a significant reduction in tumor size among patients treated with the compound compared to a control group.

Clinical Trial Overview

Trial Phase Participants Results
Phase II10045% tumor reduction observed

Safety and Toxicology

While exploring the biological activity, it is crucial to consider safety profiles. The compound has shown acute toxicity in preliminary studies, indicating harmful effects upon ingestion or skin contact.

Toxicological Data

Endpoint Effect
Acute Oral ToxicityHarmful if swallowed (H302)
Dermal ToxicityHarmful in contact with skin (H312)

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